molecular formula C10H20ClNO2 B8361241 Methyl 4-(piperidin-2-yl)butanoate hydrochloride

Methyl 4-(piperidin-2-yl)butanoate hydrochloride

Cat. No.: B8361241
M. Wt: 221.72 g/mol
InChI Key: FNUSPKGUYMLVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(piperidin-2-yl)butanoate hydrochloride is a useful research compound. Its molecular formula is C10H20ClNO2 and its molecular weight is 221.72 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

methyl 4-piperidin-2-ylbutanoate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-13-10(12)7-4-6-9-5-2-3-8-11-9;/h9,11H,2-8H2,1H3;1H

InChI Key

FNUSPKGUYMLVRN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC1CCCCN1.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of DMSO (21.24 ml, 299 mmol) in CH2Cl2 (600 ml) was dropwise added to a solution of oxalyl chloride (15.0 ml, 171 mmol) in CH2Cl2 (300 ml) in 30 min while maintaining the internal temperature below −65° C. A solution of 3 (46.7 g, 142 mmol) in CH2Cl2 (300 ml) was added dropwise in 15 min. while maintaining the temperature below −65° C. The reaction mixture was stirred an additional 45 minutes at −78° C., after which Et3N (99.0 ml, 712 mmol) was added. After the reaction mixture was stirred at −78° C. for 45 min, the reaction mixture was allowed to warm to room temperature and stirring was continued for an additional hour. The reaction mixture was washed with H2O and brine, dried (Na2SO4) and concentrated. The residue was dissolved in Et2O, filtered and the filtrate was concentrated and crystallized (Et2O/heptane) to result in 4 (30.9 g, 67%). The mother liquor was concentrated and crystallized (Et2O/heptane) and gave extra 4 (2.27 g, 5%).
Name
Quantity
21.24 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
3
Quantity
46.7 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
99 mL
Type
reactant
Reaction Step Three
Name
Yield
67%

Synthesis routes and methods II

Procedure details

Perchloric acid (4.96 ml, 57.4 mmol) was added to a solution of 3 (56.02 g, 287 mmol) in dioxane (1124 ml) and H2O (856 ml) and the reaction mixture was stirred at 50° C. overnight. The reaction mixture was concentrated to half its volume and aqueous saturated NaHCO3 was added. The H2O layer was extracted with CH2Cl2 (2×) and the combined organic layer was washed with brine, dried (Na2SO4) and concentrated. Purification by column chromatography (silica, heptane/EtOAc, 2:3->1:2) yielded 4 (47.45 g, 78%).
Quantity
4.96 mL
Type
reactant
Reaction Step One
Name
3
Quantity
56.02 g
Type
reactant
Reaction Step One
Quantity
1124 mL
Type
solvent
Reaction Step One
Name
Quantity
856 mL
Type
solvent
Reaction Step One
Name
Yield
78%

Synthesis routes and methods III

Procedure details

A solution of 4-(2-piperidinyl)butanoic acid hydrochloride (5.95 g, 34.8 mmol) in Methanol (104 ml) is cooled to 0° C. At this temperature thionylchloride (7.54 ml, 104.3 mmol) is added slowly. The reaction mixture is heated to reflux for 12 h. The solvent is evaporated in vacuum. The residue is suspended in Ethylacetate and is heated to reflux. The suspension is filtered while it is still hot. In the filtrate a white solid dropped out, which was filtered out and dried in vacuum to give Methyl 4-(piperidin-2-yl)butanoate hydrochloride (2) (3.49 g, 45%)
Quantity
5.95 g
Type
reactant
Reaction Step One
Quantity
104 mL
Type
reactant
Reaction Step One
Quantity
7.54 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of tert-Butyl-2-(4-methoxy-4-oxobutyl)piperidine-1-carboxylate (3) (25.67 g, 89.9 mmol) in Methanol was added dropwise acetyl chloride. The reaction mixture was stirred for 5 h at room temperature. The completion of the reaction was controlled via Thin-layer chromatography. After completion the reaction mixture was evaporated in vacuum to give Methyl 4-(piperidin-2-yl)butanoate hydrochloride (4) (20.14 g, 100%)
Name
tert-Butyl-2-(4-methoxy-4-oxobutyl)piperidine-1-carboxylate
Quantity
25.67 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Acetyl chloride was slowly added dropwise to a solution of tert-butyl 2-(4-methoxy-4-oxobutyl)piperidine-1-carboxylate (3) (25.67 g, 89.9 mmol) in methanol. The reaction mixture was stirred at room temperature for 5 h. The complete reaction was checked by means of TLC. When the reaction was complete, the reaction mixture was concentrated under reduced pressure to obtain methyl 4-(piperidine-2-yl)butanoate hydrochloride (4) (20.14 g, 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 2-(4-methoxy-4-oxobutyl)piperidine-1-carboxylate
Quantity
25.67 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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